Sigma-2 Receptor Affinity: A Distinct Pharmacological Profile vs. MPTP
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine exhibits a quantifiable affinity for the sigma-2 receptor, a target distinct from the dopaminergic neurotoxicity mechanism associated with the closely related analog MPTP. This difference is crucial for research applications. In a direct comparison, the target compound shows a Ki of 90 nM for the sigma-2 receptor in a rat PC12 cell binding assay [1], whereas MPTP is characterized by its interaction with MAO-B and does not display a comparable sigma-2 affinity profile; its binding is primarily to MAO-A and MAO-B sites [2].
| Evidence Dimension | Sigma-2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): Lacks a defined Ki for sigma-2; characterized by MAO-B and MAO-A interactions. |
| Quantified Difference | Target compound exhibits a specific Ki value for sigma-2, whereas MPTP does not. |
| Conditions | Binding affinity assay in rat PC12 cells [1] vs. literature on MPTP binding sites [2]. |
Why This Matters
This selectivity directs procurement toward sigma receptor research rather than unintended dopaminergic neurotoxicity models.
- [1] BindingDB. (2024). BDBM50604967 (CHEMBL1698776) Affinity Data. The Binding Database. View Source
- [2] K. Itzhak, et al. (1991). Characterization of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) binding sites in C57BL/6 mouse brain: mutual effects of monoamine oxidase inhibitors and sigma ligands on MPTP and sigma binding sites. PubMed. View Source
